molecular formula C7H3ClF4O B3101893 2-Chloro-4-fluoro-1-(trifluoromethoxy)benzene CAS No. 1404194-16-6

2-Chloro-4-fluoro-1-(trifluoromethoxy)benzene

Cat. No. B3101893
CAS RN: 1404194-16-6
M. Wt: 214.54 g/mol
InChI Key: ICOXQUXSNQWVOZ-UHFFFAOYSA-N
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Description

“2-Chloro-4-fluoro-1-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C7H3ClF4 . It is a polyhalo substituted benzene .


Synthesis Analysis

The synthesis of “2-Chloro-4-fluoro-1-(trifluoromethoxy)benzene” can be achieved through several methods. One such method involves the preparation of (trifluoromethoxy)benzene from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . Another method involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for the nucleophilic substitution by a fluoride .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-fluoro-1-(trifluoromethoxy)benzene” can be represented as a benzene ring with chlorine, fluorine, and trifluoromethoxy functional groups attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-4-fluoro-1-(trifluoromethoxy)benzene” include a density of 1.4±0.1 g/cm3, a boiling point of 136.8±35.0 °C at 760 mmHg, a vapour pressure of 9.0±0.2 mmHg at 25°C, an enthalpy of vaporization of 35.9±3.0 kJ/mol, and a flash point of 42.2±19.4 °C .

Scientific Research Applications

  • Synthesis of Organofluorine Compounds

    • 2-Chloro-4-fluoro-1-(trifluoromethoxy)benzene has been used as a key intermediate in the synthesis of various organofluorine compounds. The treatment of (trifluoromethoxy)benzene with sec-butyllithium followed by electrophilic reagents leads to ortho-substituted derivatives. This approach provides access to new organofluorine compounds with high yields, highlighting the versatility of this chemical in synthetic organic chemistry (Castagnetti & Schlosser, 2001).
  • Nucleophilic Trifluoromethoxylation

    • The compound is involved in the preparation of isolable pyridinium trifluoromethoxide salts. These salts serve as effective sources for SN2 reactions, forming trifluoromethyl ethers. This demonstrates its utility in nucleophilic trifluoromethoxylation, a key reaction in the development of various organic compounds (Duran-Camacho et al., 2021).
  • Investigation of Molecular Structure and Conformation

    • Studies on the structure and conformation of 4-fluoro(trifluoromethoxy)benzene through gas electron diffraction and quantum chemical calculations have provided insights into the geometric structure and conformational properties of this molecule. These studies contribute to a deeper understanding of its molecular behavior and potential applications in materials science (Shishkov et al., 2004).
  • Halogenation and Derivatization

    • Controlled chlorination of trifluoromethoxybenzene, including 2-Chloro-4-fluoro-1-(trifluoromethoxy)benzene, has been performed to produce various halogenated derivatives. This demonstrates its reactivity and potential for further chemical modifications, which can be essential in creating specialized chemical products (Herkes, 1977).
  • Electrochemical Applications

    • The electrochemical fluorination of aromatic compounds, including those containing the trifluoromethoxy group, has been explored. This process results in the formation of various fluorinated compounds, indicating the potential application of 2-Chloro-4-fluoro-1-(trifluoromethoxy)benzene in electrochemical synthesis processes (Momota, Morita, & Matsuda, 1993).
  • Development of Fluorinated Polymers

    • Soluble fluoro-polyimides have been synthesized using derivatives of 2-Chloro-4-fluoro-1-(trifluoromethoxy)benzene. These polymers exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, indicating its significance in the field of polymer science and engineering (Xie et al., 2001).

properties

IUPAC Name

2-chloro-4-fluoro-1-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O/c8-5-3-4(9)1-2-6(5)13-7(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOXQUXSNQWVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluoro-1-(trifluoromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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